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Compound of Interest

5,6-Methylenedioxy-2-
Compound Name:

phenylindole
CAS No.: 64943-90-4
Cat. No.: B1599166

Get Quote

Executive Summary

5,6-Methylenedioxy-2-aminoindane (MDAI) is a rigid analogue of MDA and MDMA that acts as
a selective serotonin releasing agent (SSRA). In forensic and research applications, the
primary challenge is not merely detecting MDAI, but structurally distinguishing it from its
regioisomers (e.g., 4,5-MDAI) and its ring-open analogues (MDA/MDMA).

This guide provides a technical framework for the definitive structural confirmation of MDAI
using Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Infrared
Spectroscopy (FT-IR). It moves beyond basic detection to focus on differentiation logic—the
specific spectral "fingerprints” that rule out false positives from structurally similar agents.

Part 1: Structural Context & The Isomer Challenge

Before analyzing spectra, one must understand the structural rigidity that defines MDAI's
signal. Unlike MDA, which has a flexible ethylamine chain, MDAI incorporates the amine into a
rigid indane ring system.
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Comparison of Core Analytes

Feature MDAI (Target) MDA (Alternative) 4,5-MDAI (Isomer)
Formula

MW 177.20 g/mol 179.22 g/mol 177.20 g/mol
Structure Rigid Indane Ring Flexible Chain Rigid Indane Ring
Key Difference 5,6-substitution Ring-open 4,5-substitution

Part 2: Mass Spectrometry (GC-MS) - The Primary
Screen

Mass spectrometry provides the first line of defense. While MDA and MDAI have different
molecular weights (179 vs. 177), the real challenge lies in distinguishing MDAI from its
positional isomer, 4,5-MDAL.

Fragmentation Logic

o MDAI (MW 177): The rigid ring structure limits the "alpha-cleavage" pathway seen in
amphetamines. Instead, the molecule often undergoes loss of ammonia (

) or retro-Diels-Alder fragmentation.

MDA (MW 179): Dominated by the alpha-cleavage of the amine, typically yielding a base
peak at

44 (

).

Diagnostic lon Table
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4,5-MDAI
lon Type MDAI (Target) MDA (Confounder)
(Confounder)
Molecular lon (
177 (Strong/Base) 177 (Base Peak) 179 (Weak)
)
Base Peak (100%) 160 (often) or 177 177 44
148 (Loss of 136
Key Fragment 1 148 (Methylenedioxybenzy
) )
Key Fragment 2 131/132 131/132 135

Critical Differentiation: In Electron lonization (El) at 70eV, 5,6-MDAI typically exhibits a base

peak at

160 (loss of

) or shows significant intensity at 160 relative to the parent. In contrast, 4,5-MDAI is

dominated by the molecular ion at

177 with less fragmentation.

MS Workflow Diagram
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Caption: Decision tree for differentiating MDAI from its isomers and analogues using GC-MS
fragmentation patterns.

Part 3: Nuclear Magnetic Resonance (NMR) - The
Gold Standard
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While MS suggests the structure, NMR confirms the substitution pattern on the aromatic ring.
This is the only way to definitively prove the "5,6" position versus the "4,5" position without
reference standards.

H NMR (Proton) Signature

The aromatic region (6.5 — 7.0 ppm) is the diagnostic window.

o 5,6-MDAI (Symmetric substitution): The two aromatic protons are at positions 4 and 7. They
are para to each other across the ring system and usually appear as two distinct singlets (or
very tight singlets) because they do not share significant coupling.

o MDA (Asymmetric substitution): The aromatic protons are at positions 2, 5, and 6 relative to
the alkyl chain. This creates an ABX coupling pattern (doublets and multiplets) due to
ortho/meta coupling.

o 4,5-MDAI (Asymmetric): The protons are at positions 6 and 7 (ortho to each other). This
results in an AB quartet (pair of doublets) with a coupling constant of

Hz.

Comparative NMR Data Table ()
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Proton Group 5,6-MDAI (Target) MDA (Alternative) Interpretation

Singlets confirm 5,6-
Aromatic (Ar-H) ~6.6 - 6.8 ppm (2H,s) 6.6 - 6.8 ppm (3H, m) substitution (para-
separation).

Characteristic of all
Methylenedioxy ~5.90 ppm (2H, s) ~5.92 ppm (2H, s) MD-derivatives; not
diagnostic alone.

Indane ring creates

Benzylic ( complex multiplets vs
~2.6 - 3.0 ppm (M) ~2.6 - 2.8 ppm (M) )
) MDA's benzylic
doublet/multiplet.
Ring constraint shifts
Amine ( the methine proton
~3.8 - 4.0 ppm (m) ~3.2 - 3.4 ppm (m)

downfield compared
to MDA.

Experimental Protocol: NMR Sample Prep

e |solation: If sample is a salt (HCI), dissolve 10-15 mg in 0.5 mL

or neutralize to freebase and extract into
for better resolution of amine protons.

e Acquisition: Run standard 1H (16 scans min) and 13C (500 scans min).

» Validation: Look for the absence of coupling in the aromatic region. Two sharp singlets = 5,6-
MDAI. Two doublets (

) = 4,5-MDAI.

Part 4: Infrared Spectroscopy (FT-IR) — Rapid ID

FT-IR is less specific than NMR but useful for ruling out precursors (ketones) and confirming
the amine salt form.
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Key Absorbance Bands|[5]

e Amine (

): Broad stretch at 3200-3400

. Primary amines (MDAI) typically show two weak spikes (symmetric/asymmetric) if
resolution is high, unlike secondary amines (MDMA) which show one.

e Methylenedioxy (

): Strong, characteristic bands at ~1040

and ~1240

e Aromatic (

): Skeletal vibrations at 1450-1500

o Absence of Carbonyl: The spectrum must lack a strong peak at 1700-1720
. Presence of this peak indicates the precursor (MDP2P) or the indanone intermediate.

Part 5: Summary of Differentiation Strategy

The following diagram illustrates the logical hierarchy of techniques required to certify MDAI
identity.
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Caption: Integrated analytical workflow for the definitive identification of 5,6-MDAL.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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